molecular formula C19H24O6 B175687 Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate CAS No. 17572-39-3

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate

Cat. No. B175687
CAS RN: 17572-39-3
M. Wt: 348.4 g/mol
InChI Key: VDLSNXQRYWSHGB-UHFFFAOYSA-N
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Description

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate is a chemical compound with the molecular formula C19H24O6 . The cyclohexanone ring in the molecule adopts a chair conformation .


Molecular Structure Analysis

The dihedral angle between the phenyl ring and the best plane through the six atoms of the cyclohexanone ring is 89.68° . In the crystal structure, molecules are linked via pairs of intermolecular O—H…O hydrogen bonds into centrosymmetric dimers and these dimers are connected by C—H…O interactions into columns down the a axis .


Physical And Chemical Properties Analysis

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has a molecular weight of 348.4 . It appears as a white to yellow solid .

Scientific Research Applications

  • Crystallography

    • In the field of crystallography, this compound has been studied for its structural properties. The cyclohexanone ring in the molecule adopts a chair conformation. The dihedral angle between the phenyl ring and the best plane through the six atoms of the cyclohexanone ring is 89.68° .
    • The methods of application or experimental procedures in this field typically involve X-ray diffraction techniques to study the crystal structure of the compound .
    • The results of these studies provide valuable information about the molecular structure and conformation of the compound, which can be important for understanding its chemical properties and potential applications .
  • Organic Synthesis

    • This compound could potentially be used in organic synthesis. For example, a multicomponent protocol for the synthesis of an unknown compound was reported, based on the interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
    • The methods of application or experimental procedures in this field typically involve various organic reactions, purification techniques, and characterization methods .
    • The results of these studies can lead to the synthesis of new compounds with potential applications in various fields .
  • Chemical Synthesis
    • This compound can react with tryptamine, leading to dehydration and the formation of dimethyl 4-[2-(1H-indol-3-yl)ethylamino]-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate . This reaction is presumably due to the basic properties of the indole nitrogen atom .
    • The methods of application or experimental procedures in this field typically involve various organic reactions, purification techniques, and characterization methods .
    • The results of these studies can lead to the synthesis of new compounds with potential applications in various fields .
  • Pharmaceutical Research

    • This compound could potentially be used in pharmaceutical research. For example, compounds similar to this one have shown analgesic activity at a dose of 50 mg/kg when administered intraperitoneally in the hot plate test .
    • The methods of application or experimental procedures in this field typically involve various organic reactions, purification techniques, and characterization methods .
    • The results of these studies can lead to the synthesis of new compounds with potential applications in various fields .
  • Chemical Reactions

    • Benzylamine, phenethylamine, and homoveratrylamine reacted with dialkyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates at the endocyclic carbonyl group with conservation of the enolic hydroxy group to give dialkyl 4-alkylamino-2-aryl-6-hydroxy-6-methylcyclohex-3-ene-1,3-dicarboxylates .
    • The methods of application or experimental procedures in this field typically involve various organic reactions, purification techniques, and characterization methods .
    • The results of these studies can lead to the synthesis of new compounds with potential applications in various fields .

properties

IUPAC Name

diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-4-24-17(21)15-13(20)11-19(3,23)16(18(22)25-5-2)14(15)12-9-7-6-8-10-12/h6-10,14-16,23H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLSNXQRYWSHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938695
Record name Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate

CAS RN

17572-39-3
Record name 1,3-Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenyl-1,3-cyclohexanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17572-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclohexanedicarboxylic acid, 4-hydroxy-4-methyl-6-oxo-2-phenyl-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017572393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17572-39-3
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Record name Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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